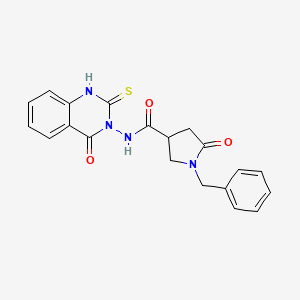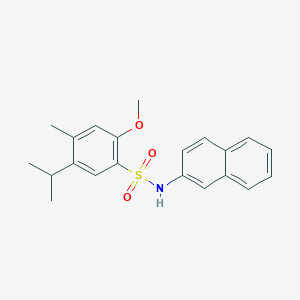![molecular formula C23H22N2O3 B6477024 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2640963-88-6](/img/structure/B6477024.png)
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione (hereafter referred to as “PPD”) is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound, meaning that it contains a ring structure of both carbon and nitrogen atoms, and it is known for its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis. PPD is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
PPD has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of enzyme inhibition and the development of new drugs. In addition, it has been used in the synthesis of chiral compounds, which are compounds with a specific arrangement of atoms that can have different properties from the same compound with a different arrangement of atoms.
Mechanism of Action
The mechanism of action of PPD is not well understood. However, it is believed that it acts as a chiral auxillary and a chiral catalyst in organic synthesis. It is thought to act as a catalyst by promoting the formation of a new bond between two molecules, and as a chiral auxillary by promoting the formation of a specific arrangement of atoms in the newly formed molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPD are not well understood. However, it is believed that it is not toxic and does not have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The advantages of using PPD in lab experiments include its ability to act as a chiral auxillary and a chiral catalyst in organic synthesis, its low toxicity, and its low cost. The limitations of using PPD in lab experiments include its lack of specificity, its potential to form unwanted side products, and its slow reaction rate.
Future Directions
The potential future directions of research involving PPD include the development of new drugs, the study of enzyme inhibition, and the synthesis of chiral compounds. Other potential directions of research include the use of PPD in the synthesis of biodegradable plastics, the use of PPD in the synthesis of organic compounds with novel properties, and the use of PPD in the synthesis of organic compounds with specific applications in agriculture, medicine, or other fields.
Synthesis Methods
PPD can be synthesized in a laboratory by a variety of methods. One method involves the condensation of an aryl ketone and a pyrrolidine compound. This reaction is typically carried out in a solvent such as dichloromethane, and requires the presence of a base such as sodium hydroxide or potassium carbonate. Another method involves the condensation of an aryl aldehyde and a pyrrolidine compound, using a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile.
Properties
IUPAC Name |
1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-20-10-11-21(27)25(20)19-8-6-17(7-9-19)22(28)24-14-23(15-24)12-18(13-23)16-4-2-1-3-5-16/h1-9,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWYDWBHCBBSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6476949.png)
![3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6476957.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B6476976.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)
![3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one](/img/structure/B6476990.png)
![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)
![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6477016.png)
![4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6477030.png)
![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)


